molecular formula C15H12N6OS B2816304 1-(4-methylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892748-38-8

1-(4-methylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2816304
CAS RN: 892748-38-8
M. Wt: 324.36
InChI Key: LDQRMNHPDUOODJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-4-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H12N6OS and its molecular weight is 324.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of novel 1,2,4-triazole derivatives, including those with 1,3,4-oxadiazole and thiophene moieties, showing good to moderate antimicrobial activities against various microorganisms. These compounds have been synthesized through various chemical reactions and characterized by techniques such as NMR, IR, and mass spectroscopy. Their antimicrobial efficacy was evaluated, highlighting their potential as candidate molecules for further development in antimicrobial drug discovery (Bektaş et al., 2007), (Kaneria et al., 2016).

Anticancer and Antileishmanial Activities

Further studies have explored the anticancer and antileishmanial activities of 1,2,4-triazole and related derivatives. Compounds have been tested against various cancer cell lines, demonstrating good to moderate efficacy, suggesting their potential in anticancer therapy. Additionally, antileishmanial activity has been reported, with some compounds showing significant efficacy against Leishmania species, indicating their potential as antileishmanial agents (Yakantham et al., 2019), (Süleymanoğlu et al., 2017).

properties

IUPAC Name

3-(4-methylphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6OS/c1-9-4-6-10(7-5-9)21-13(16)12(18-20-21)15-17-14(19-22-15)11-3-2-8-23-11/h2-8H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQRMNHPDUOODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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